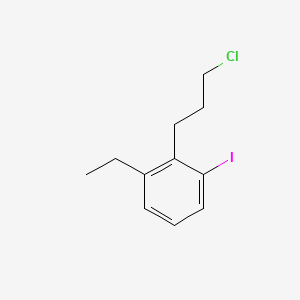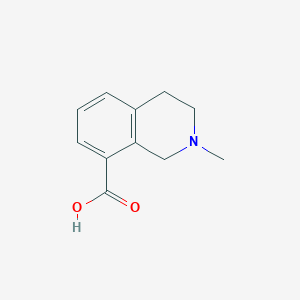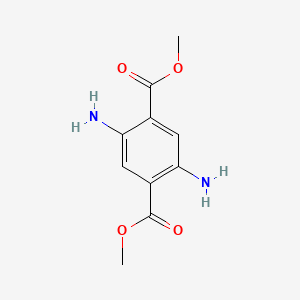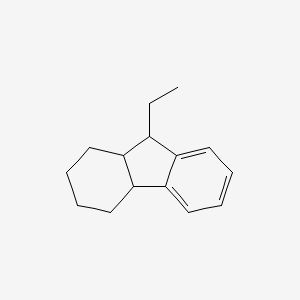![molecular formula C8H8O B14075041 Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
Bicyclo[4.2.0]octa-3,5-dien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-3,5-dien-7-one is an organic compound with the molecular formula C8H6O It is a bicyclic structure containing a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing bicyclo[4.2.0]octa-3,5-dien-7-one involves the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of advanced catalytic systems and optimized reaction conditions can potentially be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-3,5-dien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-3,5-dien-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octa-3,5-dien-7-one involves its interaction with molecular targets through its ketone functional group. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules or catalysts. The pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar in structure but with different substitution patterns.
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds have similar bicyclic frameworks but differ in the position of double bonds and functional groups.
Uniqueness
Bicyclo[42
Propriétés
Formule moléculaire |
C8H8O |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-3,5-dien-7-one |
InChI |
InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-2,4,6H,3,5H2 |
Clé InChI |
HOXYCZGGSKTSEA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


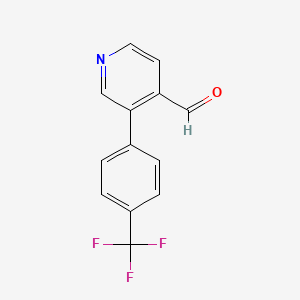
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
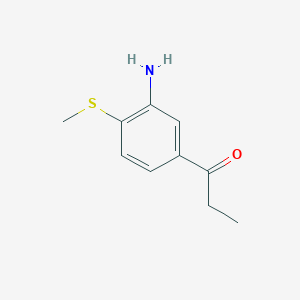
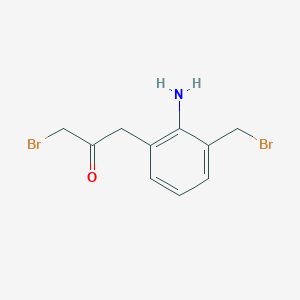
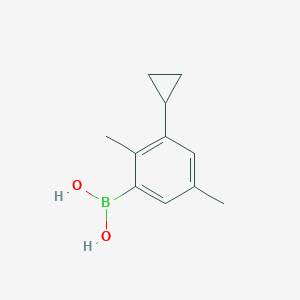
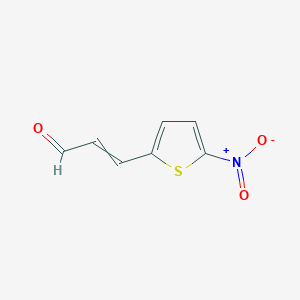

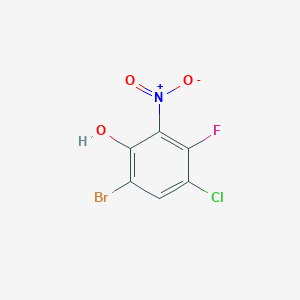
![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
